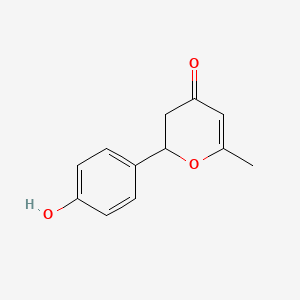

2-(4-Hydroxyphenyl)-6-methyl-2,3-dihydro-4H-pyran-4-one

Vue d'ensemble

Description

This compound likely belongs to the class of organic compounds known as azo compounds, which are characterized by a functional group with the formula R-N=N-R’, where R and R’ can be either aryl or alkyl . They are used in a variety of applications, including as dyes and pigments .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds such as 2-(4-hydroxyphenyl)ethyl 3,4,5-trihydroxybenzoate (HETB) have been synthesized from Rhodiola crenulata . The synthesis involved various steps and resulted in a compound with α-glucosidase inhibitory activities .Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by their physicochemical properties and spectroanalytical data . Techniques such as NMR, IR, and elemental analysis are typically used .Chemical Reactions Analysis

In the case of similar compounds, reactions have been observed under certain conditions. For instance, 2,4,6-Tris(4-hydroxyphenyl)-1,3,5-triazine was synthesized by cyclotrimerization of 4-cyanophenol using trifluromethanesulphonic acid as a catalyst at room temperature .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its structure and the functional groups it contains. For instance, similar compounds have shown fluorescence and their emission characteristics are very sensitive to the micro-environment .Applications De Recherche Scientifique

Summary of the Application

The compound has been investigated for its ability to inhibit α-amylase and α-glucosidase, two key enzymes involved in carbohydrate digestion. This is relevant for the treatment of diabetes mellitus, a condition characterized by high postprandial hyperglycaemia .

Methods of Application or Experimental Procedures

The inhibition mechanism of the compound was investigated through in vitro enzymatic kinetics, conformation analysis, and molecular docking .

Results or Outcomes

The compound was found to reversibly inhibit α-amylase and α-glucosidase in a mixed-type and competitive manner with IC50 values of 81.2±5.3 and 54.8±2.4 µM, respectively . The interaction of the compound with both enzymes was primarily influenced by hydrogen bonding and van der Waals forces .

2. Antibacterial Activity

Summary of the Application

The compound has been used to synthesize Cobalt (II) complexes, which have been studied for their antibacterial activity .

Methods of Application or Experimental Procedures

The compound was used to synthesize two new Cobalt (II) complexes. These were characterized using various techniques including powder X-Ray Diffraction, UV–Vis, IR, NMR, elemental analysis, and MS spectral data .

Results or Outcomes

The ligand displayed moderate antibacterial activity (MIC = 32–128 μg/mL) against Staphylococcus aureus ATCC25923, Escherichia coli ATCC25922, Pseudomonas aeruginosa, and Klebsiella pneumoniae 22 . The cobalt (II) complex showed moderate activity against Pseudomonas aeruginosa (MIC = 128 μg/mL) and Klebsiella pneumoniae 22 (MIC = 64 μg/mL) .

3. Fluorescent Probes

Summary of the Application

The compound has been used to synthesize novel fluorescent probes. These probes are sensitive to the micro-environment and show a single absorption and dual emission with large Stokes shift originating from excited state intramolecular proton transfer .

Methods of Application or Experimental Procedures

The compound was synthesized from 2,4-dihydroxy benzoic acid and 1,2-phenelenediamine, 2-aminophenol, and 2-aminothiophenol respectively. The absorption-emission characteristics of all these compounds were studied as a function of pH .

Results or Outcomes

The synthesized compounds showed a single broad emission. The experimental absorption and emission wavelengths were in good agreement with those predicted using the Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) .

4. Synthesis of Biopolymers

Summary of the Application

The compound has been used in the synthesis of new classes of biopolymers, such as new epoxy and phenolic resins and polycarbonates .

Methods of Application or Experimental Procedures

The compound was used in the condensation reaction between phenol and levulinic acid, which requires the presence of a Brønsted acid as a catalyst .

5. Fluorescent Probes

Summary of the Application

The compound has been used to synthesize novel fluorescent probes. These probes are sensitive to the micro-environment and show a single absorption and dual emission with large Stokes shift originating from excited state intramolecular proton transfer .

Methods of Application or Experimental Procedures

The compound was synthesized from 2,4-dihydroxy benzoic acid and 1,2-phenelenediamine, 2-aminophenol, and 2-aminothiophenol respectively. The absorption-emission characteristics of all these compounds were studied as a function of pH .

Results or Outcomes

The synthesized compounds showed a single broad emission. The experimental absorption and emission wavelengths were in good agreement with those predicted using the Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) .

6. Synthesis of Biopolymers

Summary of the Application

The compound has been used in the synthesis of new classes of biopolymers, such as new epoxy and phenolic resins and polycarbonates .

Methods of Application or Experimental Procedures

The compound was used in the condensation reaction between phenol and levulinic acid, which requires the presence of a Brønsted acid as a catalyst .

Safety And Hazards

Propriétés

IUPAC Name |

2-(4-hydroxyphenyl)-6-methyl-2,3-dihydropyran-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O3/c1-8-6-11(14)7-12(15-8)9-2-4-10(13)5-3-9/h2-6,12-13H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STTXNQGVHWYOHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)CC(O1)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20657515 | |

| Record name | 2-(4-Hydroxyphenyl)-6-methyl-2,3-dihydro-4H-pyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20657515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Hydroxyphenyl)-6-methyl-2,3-dihydro-4H-pyran-4-one | |

CAS RN |

1167483-18-2 | |

| Record name | 2-(4-Hydroxyphenyl)-6-methyl-2,3-dihydro-4H-pyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20657515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(3-Fluorophenyl)ethyl]dodecanamide](/img/structure/B563029.png)